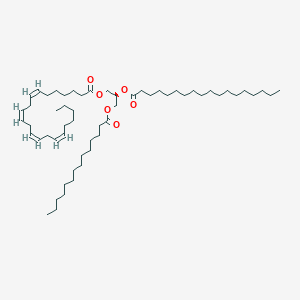
(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is a complex lipid molecule It is characterized by its long-chain polyunsaturated fatty acid structure, which includes stearoyloxy and tetradecanoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate typically involves esterification reactions. The process begins with the preparation of the polyunsaturated fatty acid backbone, followed by the attachment of stearoyloxy and tetradecanoyloxy groups. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Análisis De Reacciones Químicas
Types of Reactions
(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can modify the double bonds in the polyunsaturated fatty acid chain.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield saturated fatty acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is used as a model compound to study lipid behavior and interactions. Its complex structure makes it suitable for investigating esterification and hydrolysis reactions.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. Its polyunsaturated fatty acid chains are important for maintaining membrane fluidity and integrity.
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and anti-cancer properties. Its ability to modulate lipid signaling pathways makes it a candidate for therapeutic development.
Industry
Industrially, this compound is used in the formulation of specialized lubricants and surfactants. Its unique chemical properties make it valuable in applications requiring high stability and performance.
Mecanismo De Acción
The mechanism of action of (7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate involves its interaction with lipid membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also interacts with specific enzymes and receptors involved in lipid metabolism and signaling, modulating various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (7Z,10Z,13Z,16Z)-(S)-2-(Oleoyloxy)-3-(palmitoyloxy)propyl docosa-7,10,13,16-tetraenoate
- (7Z,10Z,13Z,16Z)-(S)-2-(Linoleoyloxy)-3-(myristoyloxy)propyl docosa-7,10,13,16-tetraenoate
Uniqueness
(7Z,10Z,13Z,16Z)-(S)-2-(Stearoyloxy)-3-(tetradecanoyloxy)propyl docosa-7,10,13,16-tetraenoate is unique due to its specific combination of stearoyloxy and tetradecanoyloxy groups. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific interactions with lipid membranes, which are not observed in similar compounds.
Propiedades
Fórmula molecular |
C57H102O6 |
|---|---|
Peso molecular |
883.4 g/mol |
Nombre IUPAC |
[(2S)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-24-26-27-28-29-31-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-30-25-23-20-17-14-11-8-5-2/h16,19,24,26,28-29,32,35,54H,4-15,17-18,20-23,25,27,30-31,33-34,36-53H2,1-3H3/b19-16-,26-24-,29-28-,35-32-/t54-/m0/s1 |
Clave InChI |
XEOFILXSSITART-MCSSEQPZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)

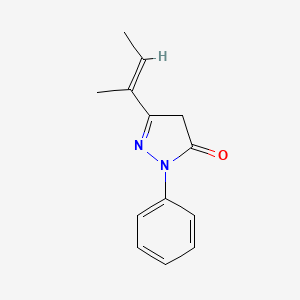

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
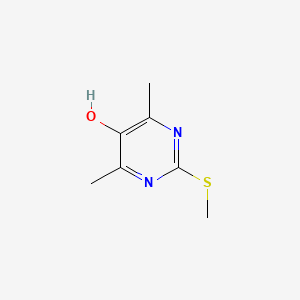
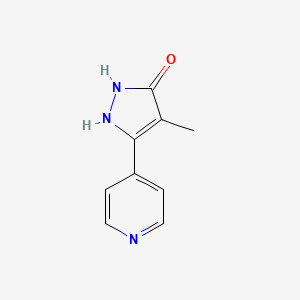
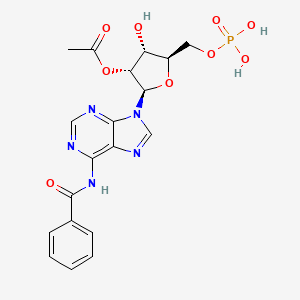
![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
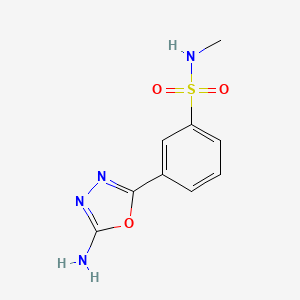
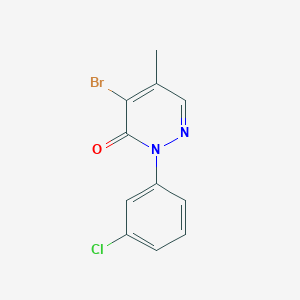
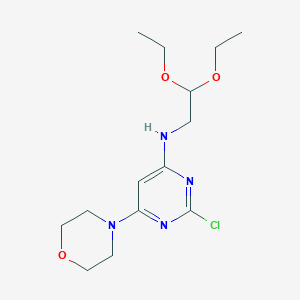
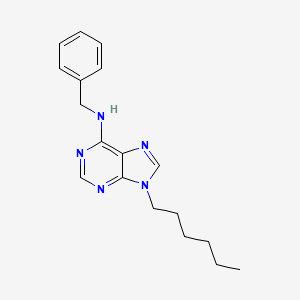
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
